![molecular formula C9H11N3O B2644296 2-[(2-Methoxyethyl)amino]nicotinonitrile CAS No. 945347-61-5](/img/structure/B2644296.png)

2-[(2-Methoxyethyl)amino]nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

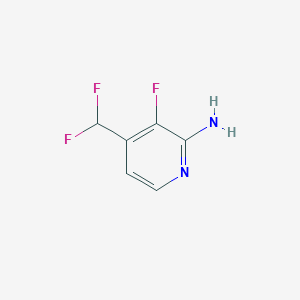

2-[(2-Methoxyethyl)amino]nicotinonitrile, also known as 2-Methoxyethylnicotinonitrile, is an organic compound with a molecular formula of C7H9N3O. It is a colorless solid that is soluble in water and ethanol. 2-Methoxyethylnicotinonitrile is of interest to scientists due to its potential applications in the fields of organic synthesis and medicinal chemistry.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

- Pyridine Derivatives as Corrosion Inhibitors: Pyridine derivatives, including those similar to 2-[(2-Methoxyethyl)amino]nicotinonitrile, have been investigated for their corrosion inhibitory effects on steel in acidic environments. These compounds exhibit high inhibition efficiency through adsorption, following the Langmuir adsorption isotherm model. The electrochemical, surface, and quantum chemical studies support their effectiveness as corrosion inhibitors (Ansari, Quraishi, & Singh, 2015).

Antimicrobial Activity

- Antimicrobial Activity of Nicotinonitrile Derivatives: Nicotinonitrile derivatives have shown promising antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. The structure-activity relationship of these compounds has been elucidated through different spectroscopic techniques, highlighting their potential as antimicrobial agents (Guna, Bhadani, Purohit, & Purohit, 2015).

Photophysical Properties

- Luminescent Properties: A specific derivative, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, has been synthesized and studied for its luminescent properties, revealing potential as a blue light-emitting material. The compound's crystal structure, DFT calculations, and photophysical studies suggest its applicability in optoelectronic devices (Ahipa, Kamath, Kumar, & Adhikari, 2014).

Drug Synthesis and Modification

- Synthesis of Organic Nitrates: An analog of N-nicotinoylethanolamine nitrate, with potential antianginal properties, has been synthesized from derivatives resembling 2-[(2-Methoxyethyl)amino]nicotinonitrile. This study highlights the chemical versatility and potential pharmaceutical applications of nicotinonitrile derivatives (Korolev, Eremenko, Meshikhina, Eremenko, & Nefedov, 1997).

Propiedades

IUPAC Name |

2-(2-methoxyethylamino)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-13-6-5-12-9-8(7-10)3-2-4-11-9/h2-4H,5-6H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUJPIBTVVKARH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(C=CC=N1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Methoxyethyl)amino]nicotinonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2644214.png)

![1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine;dihydrochloride](/img/structure/B2644215.png)

![3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2644220.png)

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2644228.png)

![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2644232.png)

![N-(3-methoxypropyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2644235.png)

![1-phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-1,2,3-triazol-4-ol](/img/structure/B2644236.png)